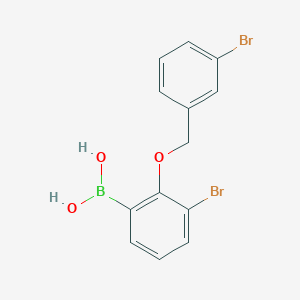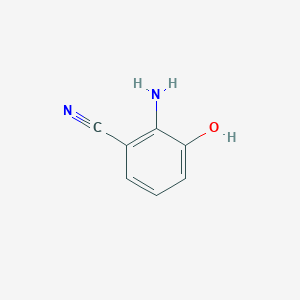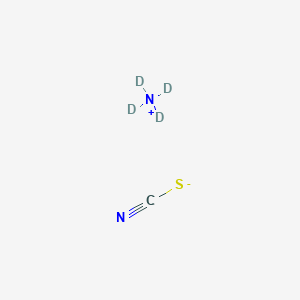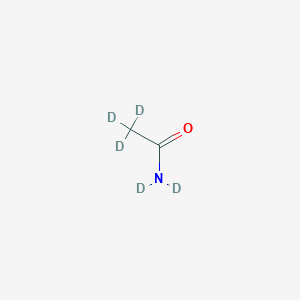
(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, and have applications in the synthesis of biologically active compounds and pharmaceutical agents .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and then acidic hydrolysis . Although the specific synthesis of "(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid" is not detailed in the provided papers, similar methodologies could be applied.
Molecular Structure Analysis
Boronic acids can exhibit diverse molecular structures. X-ray analyses have shown that functionalized 2-formylphenylboronic acids can rearrange to form cyclic oxaborole derivatives, with the structure depending on the substituents present. For instance, a planar open form can be observed with a hydrogen-bonded carbonyl group, while a twisted conformer may show a weak carbonyl–boron interaction . These structural variations can significantly influence the reactivity and properties of the boronic acid derivatives.
Chemical Reactions Analysis
Boronic acids are pivotal in various chemical reactions. They participate in Pd^0-catalyzed cross-coupling reactions with aryl bromides to yield unsymmetrical biphenyls and terphenyls . Additionally, they are involved in the halodeboronation process, where aryl boronic acids are transformed into aryl bromides or chlorides under certain conditions . The coupling reaction of aryl bromides with arylboronic acids, catalyzed by palladium complexes, involves the formation of a palladium(II) intermediate with a coordinated boron anion, which is crucial for the transmetallation step .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, 3-bromophenylboronic acid has been studied using various experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational modes, chemical shifts, electronic transitions, and molecular orbitals of the compound. The molecular electrostatic potential surface (MEPs) and thermodynamic properties can also be determined, which are essential for understanding the reactivity and stability of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid and similar compounds have significant applications in synthesis and cross-coupling reactions. For instance, boronic acids are used extensively in Suzuki cross-coupling reactions, which are pivotal in constructing biologically active compounds and pharmaceutical agents (Szumigala et al., 2004). Such reactions are optimized for the synthesis of polybenzyls, demonstrating the potential for creating complex molecular structures (Klärner & Greiner, 1998).
Sensor Development and Analytical Chemistry
In analytical chemistry, derivatives of boronic acids, like the one , are utilized in developing sensors. For instance, boronic acid-functionalized nanoparticles have been created for optical nanosensors to detect carbohydrates, showcasing their potential in biomedical diagnostics (Cannizzo et al., 2005). Additionally, phenyl boronic acids, a category to which (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid belongs, are used for saccharide recognition due to their ability to bind with pendant diols, a feature instrumental in glucose sensing materials (Mu et al., 2012).
Material Science and Nanotechnology
These boronic acids have also found applications in material science. Their capability to anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes has been demonstrated. This property is significant for constructing materials with advanced optical and electronic properties (Mu et al., 2012).
Propiedades
IUPAC Name |
[3-bromo-2-[(3-bromophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBr2O3/c15-10-4-1-3-9(7-10)8-19-13-11(14(17)18)5-2-6-12(13)16/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHGYXQGYSJMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBr2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584551 |
Source


|
| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
849062-27-7 |
Source


|
| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-27-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














